![molecular formula C32H18O4 B14510988 (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] CAS No. 63347-91-1](/img/structure/B14510988.png)
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is an organic compound that features a unique structure combining a phenylene group with dibenzofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] typically involves the reaction of 1,4-phenylenediamine with dibenzofuran-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenylene and dibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
Research into the medicinal applications of (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is limited. its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
作用機序
The mechanism by which (1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] exerts its effects depends on its specific application. In materials science, its electronic properties are crucial, while in potential medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic effects.
類似化合物との比較
Similar Compounds
(1,4-Phenylene)bis[(dibenzo[b,d]thiophene-3-yl)methanone]: Similar structure but with sulfur atoms replacing oxygen atoms in the dibenzofuran moieties.
(1,4-Phenylene)bis[(dibenzo[b,d]pyrrole-3-yl)methanone]: Similar structure but with nitrogen atoms replacing oxygen atoms in the dibenzofuran moieties.
Uniqueness
(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone] is unique due to the presence of oxygen atoms in the dibenzofuran moieties, which can influence its electronic properties and reactivity. This makes it distinct from its sulfur and nitrogen analogs, potentially offering different applications and advantages in various fields.
特性
CAS番号 |
63347-91-1 |
|---|---|
分子式 |
C32H18O4 |
分子量 |
466.5 g/mol |
IUPAC名 |
[4-(dibenzofuran-3-carbonyl)phenyl]-dibenzofuran-3-ylmethanone |
InChI |
InChI=1S/C32H18O4/c33-31(21-13-15-25-23-5-1-3-7-27(23)35-29(25)17-21)19-9-11-20(12-10-19)32(34)22-14-16-26-24-6-2-4-8-28(24)36-30(26)18-22/h1-18H |
InChIキー |
JXJYLKNEJZRHBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
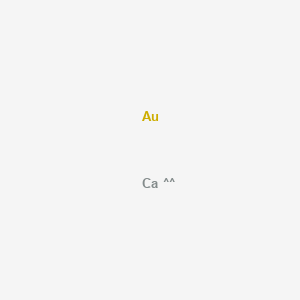
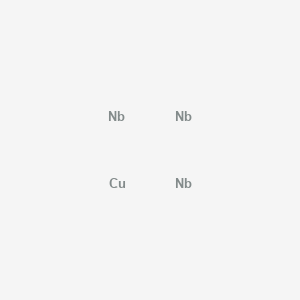
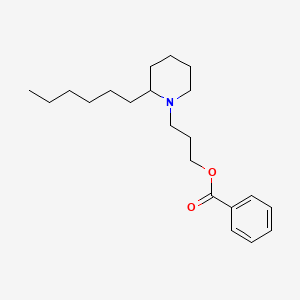
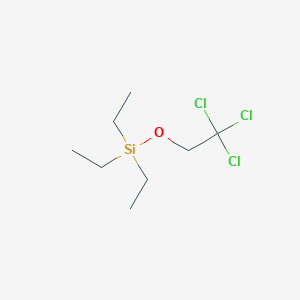
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
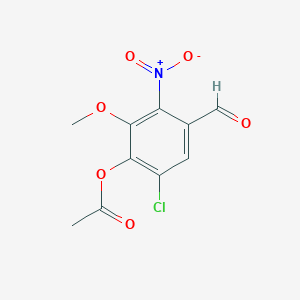
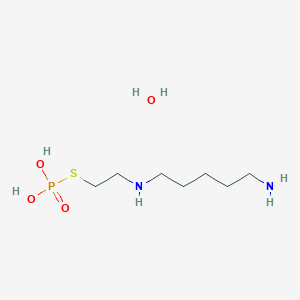
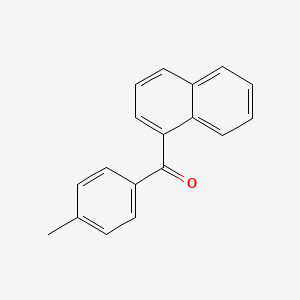
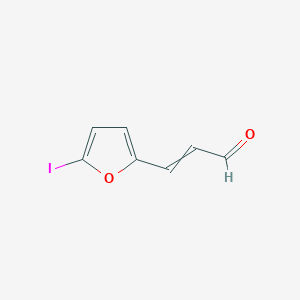

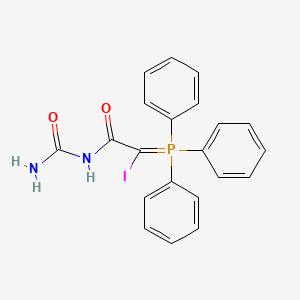
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
